molecular formula C18H18N4O3S B5554104 4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5554104
M. Wt: 370.4 g/mol
InChI Key: PCTZCGOPIJPLCA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as DMTT and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Conformational Analysis and DFT Investigations

Triazole derivatives have been synthesized and characterized for their potential in drug discovery, particularly for their inhibitory activity against tuberculosis. The study by Kumar et al. (2021) highlights the synthesis of triazole derivatives, examining their conformational stability, chemical reactivity, and molecular docking analysis, predicting their utility as new anti-TB drugs. The use of spectroscopy and Density Functional Theory (DFT) further elucidates their structural and reactive properties, offering insights into the development of therapeutic agents (Kumar et al., 2021).

Corrosion Inhibition

Ansari et al. (2014) explored the use of Schiff’s bases derived from triazole compounds as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the effectiveness of these compounds in protecting metal surfaces from corrosion, indicating their potential applications in industrial settings. Through potentiodynamic polarization and spectroscopic studies, the compounds were shown to adhere to the metal surfaces, forming a protective layer that reduces corrosion rates (Ansari et al., 2014).

Antioxidant and Biological Activities

Several studies have investigated the antioxidant properties of triazole derivatives. For example, Hussain (2016) synthesized new compounds demonstrating significant free-radical scavenging abilities. These findings are crucial for pharmaceutical applications, where antioxidants play a role in combating oxidative stress-related diseases (Hussain, 2016).

Anticancer and Antimicrobial Activities

Research into triazole derivatives has also revealed their potential in cancer therapy and antimicrobial treatments. Bekircan et al. (2008) evaluated the anticancer activity of triazole derivatives against various cancer cell lines, underscoring the versatility of these compounds in developing new chemotherapeutic agents. Additionally, the antimicrobial properties of these compounds against a range of pathogens suggest their utility in addressing infectious diseases (Bekircan et al., 2008).

Properties

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-23-15-8-9-16(24-2)13(10-15)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZCGOPIJPLCA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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